Atosiban Reduces Maternal Cardiovascular Adverse Events by 87% Compared to Ritodrine in Preterm Labor
In a randomized, double-blind, controlled trial (n=246), atosiban (intravenous bolus 6.75 mg followed by 300 μg/min infusion) was compared directly with ritodrine (beta-adrenergic agonist) for treatment of preterm labor [1]. The incidence of maternal cardiovascular adverse events (primarily tachycardia and hypotension) was 10.3% (13/126) in the atosiban group versus 81.5% (97/119) in the ritodrine group [1]. This represents an 87.4% relative reduction in cardiovascular side effects.
| Evidence Dimension | Incidence of maternal cardiovascular adverse events |
|---|---|
| Target Compound Data | 10.3% (13 of 126 patients) |
| Comparator Or Baseline | Ritodrine: 81.5% (97 of 119 patients) |
| Quantified Difference | 71.2 percentage points lower (relative reduction 87.4%) |
| Conditions | Randomized double-blind trial, preterm labor patients (24–33 weeks gestation), intravenous administration |
Why This Matters
For procurement and clinical selection, this quantifiable safety advantage directly translates to reduced need for acute management of maternal tachycardia and hypotension, lowering overall treatment burden and monitoring costs.
- [1] The Worldwide Atosiban versus Beta-agonists Study Group. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. BJOG: An International Journal of Obstetrics and Gynaecology. 2001;108(2):133-142. View Source
